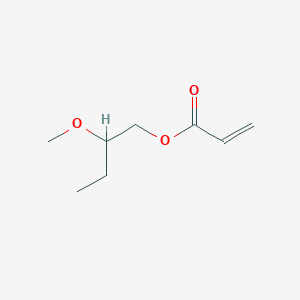
2-Methoxybutyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybutyl prop-2-enoate: is an organic compound with the molecular formula C8H14O3 . It is an ester formed from the reaction of 2-methoxybutanol and acrylic acid. This compound is a clear, colorless liquid with a characteristic odor. It is used in various industrial applications, particularly in the production of polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybutyl prop-2-enoate can be synthesized through the esterification reaction between 2-methoxybutanol and acrylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH2=CHCOOH+CH3OCH2CH2CH2OH→CH2=CHCOOCH2CH2CH2OCH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybutyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxybutyl prop-2-enoate has several applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of bio-compatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of 2-methoxybutyl prop-2-enoate primarily involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding alcohol and carboxylic acid. In polymerization reactions, the vinyl group participates in radical polymerization, forming long polymer chains. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Butyl prop-2-enoate: Similar in structure but lacks the methoxy group.
Ethyl prop-2-enoate: Another ester of acrylic acid with a shorter alkyl chain.
Methyl prop-2-enoate: The simplest ester of acrylic acid.
Comparison: 2-Methoxybutyl prop-2-enoate is unique due to the presence of the methoxy group, which imparts different physical and chemical properties compared to other esters of acrylic acid. The methoxy group increases the compound’s solubility in organic solvents and can influence the reactivity in polymerization reactions, making it suitable for specific applications where other esters might not perform as well.
Properties
CAS No. |
55994-19-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methoxybutyl prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(10-3)6-11-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |
InChI Key |
FURRSXHPLKQVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


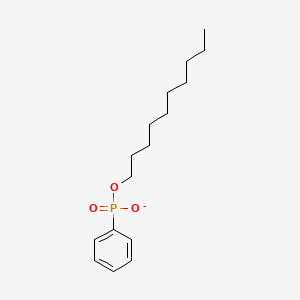
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
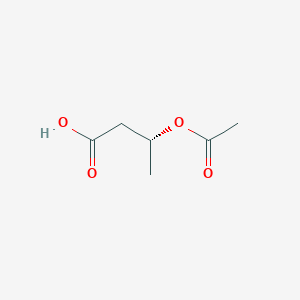
![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)
![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)
![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)

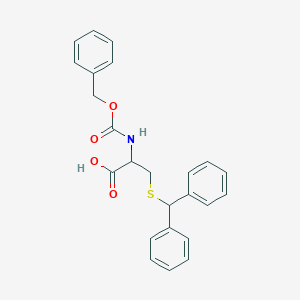
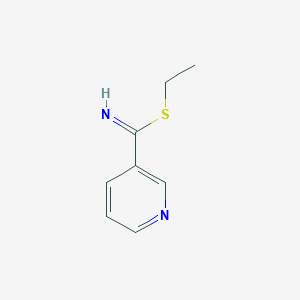
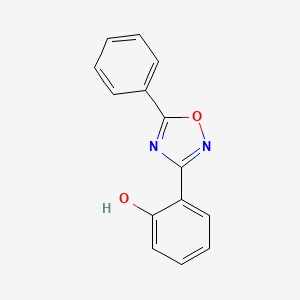

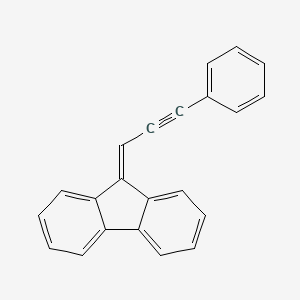
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
